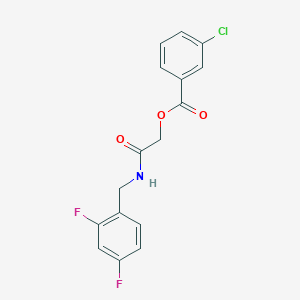

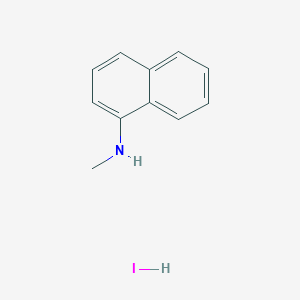

![molecular formula C18H16N6S B2596921 6-(5-チエノ[3,2-d]ピリミジン-4-イル-1,3,3a,4,6,6a-ヘキサヒドロピロロ[3,4-c]ピロール-2-イル)ピリジン-3-カルボニトリル CAS No. 2415511-47-4](/img/structure/B2596921.png)

6-(5-チエノ[3,2-d]ピリミジン-4-イル-1,3,3a,4,6,6a-ヘキサヒドロピロロ[3,4-c]ピロール-2-イル)ピリジン-3-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

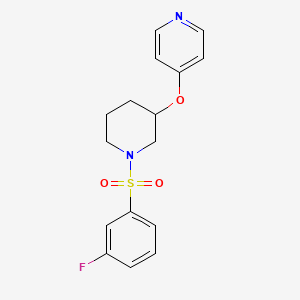

6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines

科学的研究の応用

マラリア治療薬

チエノ[3,2-d]ピリミジンは、潜在的なマラリア治療薬として研究されています。インシリコADME(吸収、分布、代謝、排泄)プロファイリングと物理化学的特性は、この骨格に対して薬物のような特性を予測しています。 研究者は、テトラヒドロベンゾ[4,5]チエノ[2,3-d]ピリミジン誘導体を、効果的なマラリア治療薬を開発するための有望なモデルとして特定しています .

抗がん特性

いくつかの研究では、チエノ[3,2-d]ピリミジン誘導体の細胞毒性と抗がん活性が調べられています。この骨格から誘導された化合物は、胃がん(NUGC)、大腸がん(DLD1)、肝臓がん(HA22TおよびHEPG2)、乳がん(MCF)、および鼻咽頭がん(HONE1)を含むさまざまな癌細胞株に対して活性を示しています。 特に、いくつかの誘導体は、癌細胞の増殖を有意に阻害することが示されました .

有機合成

生物学的用途に加えて、チエノ[3,2-d]ピリミジンは、有機合成において汎用性の高いシンソンとして役立ちます。 研究者は、これらの化合物を得るための新しい合成アプローチを開発しており、これにより、調整された特性を持つ多様な誘導体を生成することができます .

作用機序

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a key enzyme involved in gene regulation and chromatin remodeling.

Mode of Action

It can be inferred that similar to other thieno[3,2-d]pyrimidine derivatives, it may interact with its targets (like ezh2) and induce changes that lead to its biological effects .

Biochemical Pathways

If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives , it may affect pathways regulated by EZH2, such as gene expression and chromatin remodeling.

Result of Action

Similar thieno[3,2-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines , suggesting that this compound might also have potential anticancer effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . The subsequent steps involve the cyclization of intermediates using various reagents and conditions, such as pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions

6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing

特性

IUPAC Name |

6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S/c19-5-12-1-2-16(20-6-12)23-7-13-9-24(10-14(13)8-23)18-17-15(3-4-25-17)21-11-22-18/h1-4,6,11,13-14H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCZIIWCUWVZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

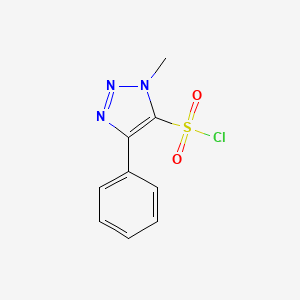

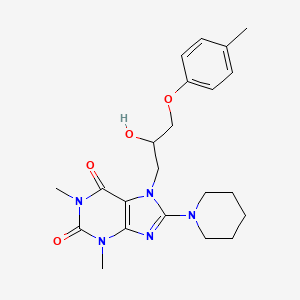

![1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2596848.png)

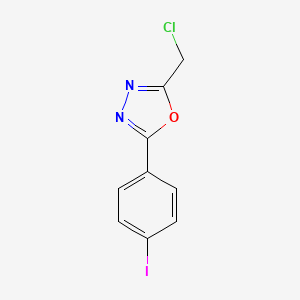

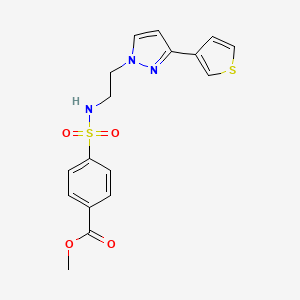

![4-[methyl(phenyl)sulfamoyl]-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2596852.png)

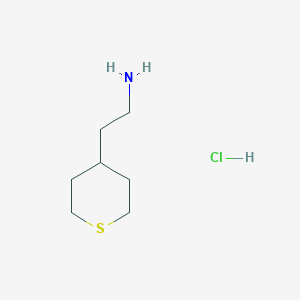

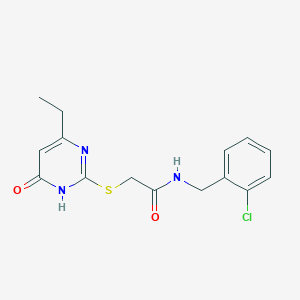

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)

![4-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2596861.png)